molecular formula C13H17N3O3S B2499094 N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide CAS No. 2034485-22-6

N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide

Cat. No. B2499094
M. Wt: 295.36
InChI Key: GVEABHRXJCHIGW-UHFFFAOYSA-N
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Description

This compound is part of a broader category of cyclopropane carboxamides, which are of significant interest due to their unique structural features and potential for various applications in chemistry and materials science. The specific compound incorporates a thiadiazole moiety, known for its utility in creating compounds with potentially valuable physical and chemical properties.

Synthesis Analysis

The synthesis of related thiadiazole and triazole derivatives from cyclopropane dicarboxylic acid demonstrates the versatility of cyclopropane as a core structure for the development of heterocyclic compounds. One method involves the reaction of 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide and phosphorous oxychloride, leading to derivatives like 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane (Sharba et al., 2005).

Scientific Research Applications

Synthesis and Chemical Reactions

Research on the synthesis and chemical reactions of thiadiazole derivatives, including those similar to N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide, has been a focal point in heterocyclic chemistry. For instance, studies have demonstrated the formation of spirocyclic and thiocarbonyl compounds through reactions involving thiadiazole moieties (Mlostoń & Heimgartner, 1992). This area of research highlights the versatility of thiadiazole compounds in synthesizing novel heterocyclic structures with potential applications in various fields, including materials science and pharmaceuticals.

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer properties of thiadiazole derivatives have been extensively studied, suggesting their potential as therapeutic agents. For example, some derivatives have shown promising results against cancer cell lines, indicating their potential in anticancer therapy (Ravinaik et al., 2021). Moreover, the synthesis of novel thiadiazole compounds with significant antimicrobial activity highlights their potential as antimicrobial agents, addressing the growing concern of antibiotic resistance (Farghaly et al., 2012).

Novel Heterocyclic Derivatives

The development of novel heterocyclic derivatives incorporating thiadiazole moieties has been a key area of research. These compounds have been evaluated for their potential as potent anticancer agents, with some showing higher anticancer activities than reference drugs (Gomha et al., 2017). This research underscores the importance of thiadiazole derivatives in the design of new therapeutic molecules.

Pharmacological Evaluation

The pharmacological evaluation of bis-heterocyclic derivatives of thiadiazole compounds has revealed their antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties (Kumar & Panwar, 2015). These studies provide a foundation for further research into the therapeutic potential of these compounds, highlighting their significance in medicinal chemistry.

Safety And Hazards

Specific safety and hazard information for this compound is not available in the sources I found.


Future Directions

The future directions or potential applications of this compound are not specified in the sources I found.


properties

IUPAC Name

N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-8-6-11-12(16(3)20(18,19)15(11)2)7-10(8)14-13(17)9-4-5-9/h6-7,9H,4-5H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEABHRXJCHIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3CC3)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide

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